7-Oxa-5-azaspiro[3.4]octan-6-one
Overview
Description
7-Oxa-5-azaspiro[3.4]octan-6-one: is a chemical compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 g/mol It is characterized by a spirocyclic structure containing both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxa-5-azaspiro[3.4]octan-6-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by cyclization to form the spirocyclic structure . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods: While detailed industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using optimized versions of the laboratory synthesis methods. This may involve continuous flow reactors and more efficient catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Oxa-5-azaspiro[3.4]octan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 7-Oxa-5-azaspiro[3.4]octan-6-one is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its structural features may allow it to interact with biological targets in unique ways, making it a candidate for drug discovery and development .
Industry: In industry, this compound can be used as an intermediate in the synthesis of various chemicals and materials. Its reactivity and structural properties make it suitable for use in the production of polymers, resins, and other industrial products .
Mechanism of Action
The mechanism of action of 7-Oxa-5-azaspiro[3.4]octan-6-one involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 6-Azaspiro[3.4]octan-7-one
- 2-Oxa-6-azaspiro[3.4]octan-7-one
Comparison: Compared to these similar compounds, 7-Oxa-5-azaspiro[3.4]octan-6-one is unique due to the position of the oxygen and nitrogen atoms within its spirocyclic structure. This unique arrangement can influence its reactivity and interactions with other molecules, making it distinct in its chemical and biological properties .
Properties
IUPAC Name |
7-oxa-5-azaspiro[3.4]octan-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-5-7-6(4-9-5)2-1-3-6/h1-4H2,(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BURLJBVRDBLMMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)COC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1491642-09-1 | |
Record name | 7-oxa-5-azaspiro[3.4]octan-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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